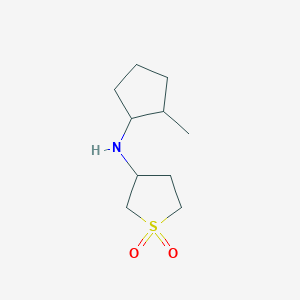

3-((2-Methylcyclopentyl)amino)tetrahydrothiophene 1,1-dioxide

CAS No.:

Cat. No.: VC17728904

Molecular Formula: C10H19NO2S

Molecular Weight: 217.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19NO2S |

|---|---|

| Molecular Weight | 217.33 g/mol |

| IUPAC Name | N-(2-methylcyclopentyl)-1,1-dioxothiolan-3-amine |

| Standard InChI | InChI=1S/C10H19NO2S/c1-8-3-2-4-10(8)11-9-5-6-14(12,13)7-9/h8-11H,2-7H2,1H3 |

| Standard InChI Key | IKFBCOUHOSRGOR-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCCC1NC2CCS(=O)(=O)C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-((2-Methylcyclopentyl)amino)tetrahydrothiophene 1,1-dioxide features a tetrahydrothiophene (thiophane) ring system oxidized to a 1,1-dioxide sulfone (Figure 1). The 3-position of the ring is substituted with a (2-methylcyclopentyl)amino group, introducing steric bulk and chiral centers. The molecular formula is deduced as CHNOS, with a molecular weight of 241.33 g/mol based on analogous compounds .

Key Structural Features:

-

Tetrahydrothiophene 1,1-dioxide core: A five-membered saturated ring with two sulfonyl oxygen atoms, conferring polarity and rigidity .

-

(2-Methylcyclopentyl)amino substituent: A bicyclic amine moiety that introduces stereochemical complexity and influences solubility.

Physicochemical Data

While experimental data for this specific compound are absent, properties can be extrapolated from structurally related sulfones (Table 1) .

Table 1: Estimated Physicochemical Properties

The sulfone group enhances water solubility compared to non-oxidized thioethers, while the bicyclic amine may reduce crystallinity, leading to lower melting points .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 3-((2-Methylcyclopentyl)amino)tetrahydrothiophene 1,1-dioxide likely involves three key steps:

-

Formation of the tetrahydrothiophene ring.

-

Introduction of the (2-methylcyclopentyl)amino group.

-

Oxidation to the sulfone.

Tetrahydrothiophene Ring Formation

The tetrahydrothiophene core can be synthesized via cyclization of 1,4-diols with thionating agents (e.g., Lawesson’s reagent) . Alternatively, ring-closing metathesis (RCM) of diallyl sulfides offers a stereocontrolled route .

Amination at the 3-Position

Nucleophilic substitution or reductive amination is employed to introduce the amine group. For instance, treatment of 3-bromotetrahydrothiophene with 2-methylcyclopentylamine under basic conditions (e.g., KCO) could yield the desired amine intermediate.

Sulfone Oxidation

Oxidation of the sulfide to the sulfone is achieved using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid . For example, 3-((2-methylcyclopentyl)amino)tetrahydrothiophene treated with mCPBA in dichloromethane at 0°C–25°C would yield the sulfone .

Representative Reaction Scheme:

-

Cyclization:

-

Amination:

-

Oxidation:

Research Gaps and Future Directions

Unresolved Questions

-

Stereochemical Outcomes: The impact of the 2-methylcyclopentyl group’s chirality on synthetic routes remains unexplored.

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties require empirical validation.

Proposed Studies

-

X-ray Crystallography: To resolve the three-dimensional structure and confirm stereochemistry.

-

In Vitro Screening: Evaluate inhibitory activity against kinase or protease targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume